N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with an acetamide moiety bearing a 3-methylphenoxy substituent. The benzenesulfonyl group introduces strong electron-withdrawing properties, while the 3-methylphenoxy group contributes steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-12-13-23-19(16-20)8-6-14-26(23)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCREPCUNFVUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to introduce the tetrahydroquinoline moiety. Finally, the phenylsulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the compound may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially modulating their activity. The tetrahydroquinoline moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Key Compounds from Evidence:
Compound 28a (): Structure: 1-(3,4-Dimethoxyphenylmethyl), 6-acetamido-tetrahydroisoquinoline. The acetamide substituent lacks the phenoxy moiety, reducing steric hindrance .
Compound 20 (): Structure: 6-Methoxy, 7-[2-(piperidin-1-yl)ethoxy]-tetrahydroisoquinoline. Properties: The piperidinylethoxy group introduces basicity, which may enhance interactions with cationic binding pockets in receptors like the Orexin 1 receptor. The methoxy group at position 6 is less bulky than the target’s 3-methylphenoxy .
G502-0095 (): Structure: 1-(Furan-2-carbonyl), 6-(2-(4-methoxyphenyl)acetamide)-tetrahydroquinoline. Properties: The furan carbonyl group is metabolically labile compared to the benzenesulfonyl group, which may reduce metabolic stability. The 4-methoxyphenyl substituent offers distinct electronic effects versus the target’s 3-methylphenoxy .
Data Table: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3-methylphenoxy acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 426.48 g/mol. The structure is characterized by the presence of multiple functional groups that enhance its reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. Its structural characteristics suggest interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines. For example, certain analogs have demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cell lines.
- Antimicrobial Activity : The compound has been evaluated for its bactericidal properties, showing effectiveness against both gram-positive and gram-negative bacteria. It disrupts bacterial cell wall synthesis by inhibiting enzymes such as MurD and GlmU.
Case Studies
- Anti-inflammatory Effects : A study focused on the anti-inflammatory properties of related benzene sulfonamide derivatives found that compounds with similar structural features effectively inhibited COX-2 and 5-LOX activities. The lead compound in this series demonstrated an IC50 value of 0.011 μM for COX-2 inhibition, suggesting strong anti-inflammatory potential .
- Cytotoxicity Assessment : In vitro studies conducted on various human cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity. For instance, one derivative showed an IC50 value of 5 μM against MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : The compound's antimicrobial activity was evaluated against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for MRSA strains, highlighting its potential as an antibacterial agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.48 g/mol |
| IC50 (COX-2 Inhibition) | 0.011 μM |
| IC50 (Cytotoxicity - MCF-7) | 5 μM |
| MIC (MRSA) | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the key structural features of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide, and how do they influence its reactivity?
- Answer: The compound features a tetrahydroquinoline core modified with a benzenesulfonyl group at position 1 and a 3-methylphenoxy acetamide moiety at position 5. The benzenesulfonyl group enhances electrophilicity and may improve metabolic stability, while the 3-methylphenoxy group contributes to lipophilicity, impacting membrane permeability . Comparative studies of analogs (e.g., ethanesulfonyl or methanesulfonyl variants) suggest that bulkier substituents on the sulfonamide group reduce solubility but increase target binding affinity .
Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?
- Answer: A multi-step synthesis is typically employed:
Tetrahydroquinoline formation: Cyclization of aniline derivatives via Bischler-Napieralski reaction.
Sulfonylation: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Acetamide coupling: Introduction of the 3-methylphenoxy acetamide via nucleophilic substitution or amide bond formation.
Key challenges: Low yields during cyclization due to competing side reactions; purification difficulties caused by byproducts from incomplete sulfonylation. Use HPLC or column chromatography for isolation .
Q. What analytical techniques are critical for characterizing this compound?
- Answer:
- NMR spectroscopy: Confirm regiochemistry of the tetrahydroquinoline ring and substituent positions (e.g., benzenesulfonyl and acetamide groups) .
- High-resolution mass spectrometry (HR-MS): Verify molecular formula and detect impurities.
- X-ray crystallography: Resolve ambiguities in stereochemistry (if crystalline) .
Advanced Research Questions
Q. How does the 3-methylphenoxy substituent affect biological activity compared to other phenoxy analogs?
- Answer: Structure-activity relationship (SAR) studies on analogs (e.g., 4-methylphenoxy or methoxy variants) reveal that the 3-methyl group optimizes steric interactions with hydrophobic binding pockets in enzyme targets. For example, in kinase inhibition assays, the 3-methylphenoxy analog showed a 2.5-fold higher IC50 than the 4-methyl derivative, likely due to reduced steric hindrance .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Answer: Discrepancies often arise from assay conditions. Recommended steps:
- Standardize assay protocols: Use identical cell lines, buffer systems, and incubation times.
- Orthogonal validation: Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Control for solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
Q. What are the pharmacodynamic and pharmacokinetic (PK/PD) challenges for this compound in preclinical studies?
- Answer:
- Metabolic stability: The benzenesulfonyl group may slow hepatic clearance, but phase II metabolism (e.g., glucuronidation) of the acetamide can reduce bioavailability. Use liver microsome assays to identify major metabolites .
- Blood-brain barrier (BBB) penetration: The compound’s logP (~3.5) suggests moderate permeability, but efflux pumps (e.g., P-gp) may limit CNS exposure. Employ MDCK-MDR1 assays to assess efflux ratios .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Answer:
- Molecular docking: Screen against off-target kinases or GPCRs using crystal structures from the PDB (e.g., PDB ID: 3POZ for kinase targets).
- Free-energy perturbation (FEP): Predict the impact of substituent modifications (e.g., replacing benzenesulfonyl with pyridinesulfonyl) on binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
